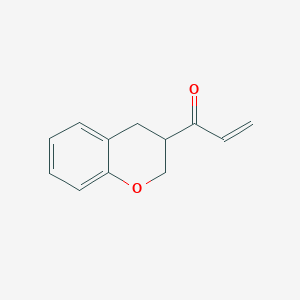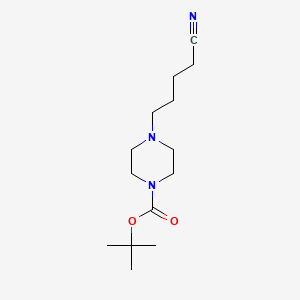
(r)-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and a methoxy group attached to a benzene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the necessary substituents.
Functional Group Introduction: The amino and hydroxyethyl groups are introduced through a series of reactions, such as nitration, reduction, and alkylation.
Methoxy Group Addition: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is scaled up using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are employed to achieve the desired product specifications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyethyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol is investigated for its therapeutic potential. Its structural features make it a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes and product formulations.
作用機序
The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The amino and hydroxyethyl groups facilitate binding to active sites, while the methoxy group can modulate the compound’s overall reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride: This compound shares the amino and hydroxyethyl groups but differs in the presence of a nitrile group instead of a methoxy group.
®-4-(1-Amino-2-hydroxyethyl)phenol: Similar in having the amino and hydroxyethyl groups, but with a phenol group instead of a methoxy group.
®-2-(1-Amino-2-hydroxyethyl)benzonitrile: Another similar compound with a nitrile group and different positioning of the functional groups.
Uniqueness
The uniqueness of ®-5-(1-Amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol lies in its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H13NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
5-[(1R)-1-amino-2-hydroxyethyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H13NO4/c1-14-8-3-5(6(10)4-11)2-7(12)9(8)13/h2-3,6,11-13H,4,10H2,1H3/t6-/m0/s1 |
InChIキー |
XSYVCRXYJCUUQZ-LURJTMIESA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)O)[C@H](CO)N |
正規SMILES |
COC1=CC(=CC(=C1O)O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



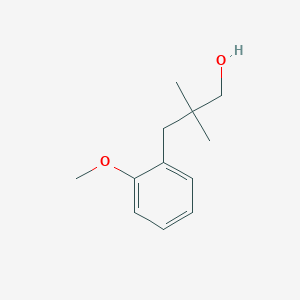

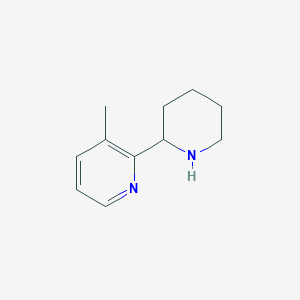
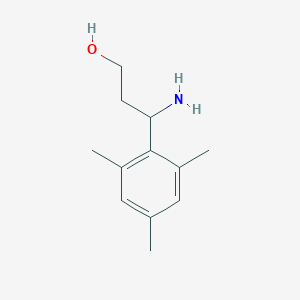
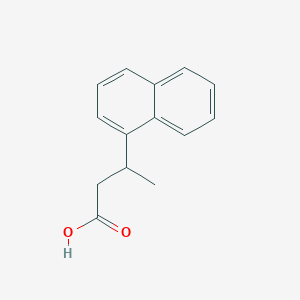
![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)

